molecular formula C7H12N4O B12931733 4-Amino-2-propyl-1h-imidazole-5-carboxamide CAS No. 90521-73-6

4-Amino-2-propyl-1h-imidazole-5-carboxamide

Katalognummer: B12931733
CAS-Nummer: 90521-73-6
Molekulargewicht: 168.20 g/mol
InChI-Schlüssel: AAFMSFJJKBSUQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2-propyl-1h-imidazole-5-carboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-propyl-1h-imidazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles under mild reaction conditions. For example, the reaction of an amido-nitrile with a nickel catalyst can lead to the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions. These methods are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts. The specific conditions and reagents used can vary depending on the desired substitution pattern on the imidazole ring.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-propyl-1h-imidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-Amino-2-propyl-1h-imidazole-5-carboxamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Amino-2-propyl-1h-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

4-Amino-2-propyl-1h-imidazole-5-carboxamide can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

90521-73-6

Molekularformel

C7H12N4O

Molekulargewicht

168.20 g/mol

IUPAC-Name

4-amino-2-propyl-1H-imidazole-5-carboxamide

InChI

InChI=1S/C7H12N4O/c1-2-3-4-10-5(7(9)12)6(8)11-4/h2-3,8H2,1H3,(H2,9,12)(H,10,11)

InChI-Schlüssel

AAFMSFJJKBSUQI-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=NC(=C(N1)C(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.